Zopiclone

Catalog No.
S571114
CAS No.
43200-80-2
M.F
C17H17ClN6O3
M. Wt
388.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zopiclone

CAS Number

43200-80-2

Product Name

Zopiclone

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3

InChI Key

GBBSUAFBMRNDJC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Solubility

58.3 [ug/mL] (The mean of the results at pH 7.4)
8.85e-01 g/L

Synonyms

6-(5-chloro-2-pyridyl)-6,7-dihydro- 7-oxo-5H-pyrrolo(3,4-b)pyrazin-5-yl 4-methyl-1- piperazinecarboxylate, Imovane, Limovan, Nu-Zopiclone, Optidorm, ratio-Zopiclone, Rhovane, RP 27 267, Siaten, Somnosan, Ximovan, Zileze, Zimoclone, Zimovane, Zop, Zopi-Puren, Zopicalm, Zopicalma, zopiclodura, Zopiclon AbZ, Zopiclon AL, Zopiclon AZU, Zopiclon beta, Zopiclon Stada, Zopiclon TAD, zopiclon von ct, Zopiclon-neuraxpharm, Zopiclon-ratiopharm, Zopiclon-TEVA, zopiclone, Zopitan, Zorclone

Canonical SMILES

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

Treatment of Insomnia:

Zopiclone is primarily studied for its hypnotic effects and is most commonly used in clinical trials to treat insomnia. Several double-blind, randomized controlled trials have demonstrated its effectiveness in improving sleep onset latency (time it takes to fall asleep) and sleep duration compared to placebo in adults with short-term insomnia [, ].

Mechanism of Action:

Zopiclone belongs to a class of drugs called non-benzodiazepine hypnotics. While not classified as a benzodiazepine, it shares a similar mechanism of action by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, promoting relaxation and sleep [].

Ongoing Research:

Zopiclone is also being investigated for its potential role in managing anxiety and agitation in specific patient populations, but more research is needed to confirm its efficacy and safety in these contexts [].

Zopiclone is a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. It belongs to a unique chemical class known as cyclopyrrolones, which are structurally distinct from traditional benzodiazepines. The compound has a chemical formula of C17H17ClN6O3C_{17}H_{17}ClN_{6}O_{3} and a molecular weight of approximately 388.8 g/mol. Zopiclone acts on the central nervous system, inducing sedation and reducing sleep latency while increasing total sleep duration .

Zopiclone binds to specific sites on GABA receptors, increasing the effects of GABA in the brain. This promotes sleep by enhancing the calming response in the central nervous system [, ].

, including:

  • Formation of the pyrrolopyrazine core: This involves cyclization reactions that create the bicyclic structure characteristic of zopiclone.
  • Chlorination: The introduction of chlorine at specific positions on the pyridine ring enhances its pharmacological properties.
  • Carboxylation and esterification: These steps are crucial for achieving the final active form of zopiclone .

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

Zopiclone's mechanism of action involves modulation of gamma-aminobutyric acid (GABA) receptors, particularly GABAA_A receptors, similar to benzodiazepines. It enhances GABAergic transmission, leading to sedative and anxiolytic effects. The compound exhibits selectivity for certain receptor subunits (α1 and α5), although it is generally considered unselective across various subunits .

The pharmacological effects include:

  • Reduction in sleep latency
  • Increased total sleep time
  • Decreased nocturnal awakenings
  • Potential alteration in REM sleep patterns .

Zopiclone is primarily used for:

  • Insomnia Treatment: It is prescribed for short-term management of sleep disorders.
  • Anxiolytic Effects: Due to its active metabolite, N-desmethylzopiclone, it may also provide anxiety relief .

The drug is available in various formulations, including oral tablets at dosages ranging from 3.75 mg to 10 mg .

Zopiclone interacts with several drugs and substances due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • CYP3A4 Inhibitors: Co-administration with drugs like erythromycin can significantly increase zopiclone plasma levels, leading to enhanced sedative effects.
  • CYP3A4 Inducers: Medications such as rifampicin may decrease zopiclone levels, reducing its efficacy .

Additionally, concurrent use with alcohol can amplify sedative effects and increase the risk of respiratory depression and impaired motor function .

Zopiclone shares similarities with other non-benzodiazepine hypnotics known as "Z-drugs." Key comparisons include:

CompoundChemical ClassElimination Half-LifePrimary MetabolismUnique Features
ZopicloneCyclopyrrolones5–6 hoursCYP3A4, CYP2E1Active metabolite (N-desmethylzopiclone)
ZolpidemImidazopyridines2.5–3 hoursCYP3A4, CYP2C9Higher protein binding (~90%)
EszopicloneCyclopyrrolones6–7 hoursCYP3A4More favorable pharmacokinetics compared to racemic zopiclone
ZaleplonPyrazolopyrimidines~1 hourAldehyde oxidaseShortest half-life among Z-drugs

Zopiclone's unique structure and metabolic profile distinguish it from these compounds while offering similar therapeutic effects in treating insomnia .

Physical Description

Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Exact Mass

388.1050661 g/mol

Monoisotopic Mass

388.1050661 g/mol

Heavy Atom Count

27

LogP

0.8
0.8

Melting Point

178 °C

UNII

03A5ORL08Q

GHS Hazard Statements

Aggregated GHS information provided by 110 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (93.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (92.73%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (92.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (91.82%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the short-term treatment of insomnia.

Pharmacology

Zopiclone is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class and is indicated for the short-term treatment of insomnia. While Zopiclone is a hypnotic agent with a chemical structure unrelated to benzodiazepines, barbiturates, or other drugs with known hypnotic properties, it interacts with the gamma-aminobutyric acid-benzodiazepine (GABABZ) receptor complex. Subunit modulation of the GABABZ receptor chloride channel macromolecular complex is hypothesized to be responsible for some of the pharmacological properties of benzodiazepines, which include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects in animal models. Zopiclone binds selectively to the brain alpha subunit of the GABA A omega-1 receptor.
Zopiclone is the racemic form of a nonbenzodiazepine, cyclopyrrolone with hypnotic and sedative activity and without significant anxiolytic activity. Although the exact mechanism of action remains to be fully elucidated, zopiclone is able to bind to and activate the omega-1 subtype of the alpha subunit of the gamma-aminobutyric acid-benzodiazepine GABA receptor complex (GABA-A), a chloride ionophore complex in the central nervous system (CNS). This leads to the opening of chloride channels, causing hyperpolarization, inhibition of neuronal firing, and enhancement of the inhibitory effect of GABA. This eventually leads to a hypnotic effect and allows for an induction of sleep.

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CF - Benzodiazepine related drugs
N05CF01 - Zopiclone

Mechanism of Action

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

43200-80-2

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.

Metabolism Metabolites

Extensively metabolized in the liver via decarboxylation (major pathway), demethylation, and side chain oxidation. Metabolites include an N-oxide derivative (weakly active; approximately 12% of a dose) and an N-desmethyl metabolite (inactive; approximately 16%). Approximately 50% of a dose is converted to other inactive metabolites via decarboxylation. Hepatic microsomal enzymes are apparently not involved in zopiclone clearance.
Extensively metabolized in the liver via decarboxylation (major pathway), demethylation, and side chain oxidation. Metabolites include an N-oxide derivative (weakly active; approximately 12% of a dose) and an N-desmethyl metabolite (inactive; approximately 16%). Approximately 50% of a dose is converted to other inactive metabolites via decarboxylation. Hepatic microsomal enzymes are apparently not involved in zopiclone clearance. Half Life: Elimination half life is approximately 5 hours (range 3.8 to 6.5 hours) and is prolonged to 11.9 hours in patients with hepatic insufficiency.

Wikipedia

Zopiclone

Biological Half Life

Elimination half life is approximately 5 hours (range 3.8 to 6.5 hours) and is prolonged to 11.9 hours in patients with hepatic insufficiency.

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

The Risk of Overdose With Concomitant Use of Z-Drugs and Prescription Opioids: A Population-Based Cohort Study

Alejandro Szmulewicz, Brian T Bateman, Raisa Levin, Krista F Huybrechts
PMID: 33900810   DOI: 10.1176/appi.ajp.2020.20071038

Abstract

The Z-drugs (zolpidem, zopiclone, zaleplon) are widely used to treat insomnia in patients receiving prescription opioids, and the risk of overdose resulting from this coprescription has not been explored. The authors compared the rates of overdose among patients using opioids plus Z-drugs and patients using opioids alone.
All individuals 15 to 85 years of age receiving prescription opioids, regardless of underlying indication and without evidence of cancer, were identified in the IBM MarketScan database (2004-2017). Patients with concomitant exposure to Z-drugs were matched 1:1 to patients with exposure to prescription opioids alone based on opioid prescribed, morphine equivalents, number of days' supply, and hospitalization within the past 30 days. The primary outcome was any hospitalization or emergency department visit due to an overdose within 30 days, using an intention-to-treat approach. Fine stratification on the propensity score was used to control for confounding.
A total of 510,529 exposed patients and an equal number of matched reference patients were analyzed. There were 217 overdose events among the exposed patients (52.5 events per 10,000 person-years) and 57 events among the reference patients (14.4 events per 10,000 person-years), corresponding to an unadjusted hazard ratio of 3.67 (95% CI=2.75, 4.90). Using fine stratification on the propensity score (c-statistic: 0.66), the adjusted hazard ratio was 2.29 (95% CI=1.79, 2.91). Results were consistent across sensitivity analyses.
Among patients receiving prescription opioids, after controlling for all confounding factors, concomitant treatment with Z-drugs was associated with a substantial relative increase in the risk of overdose. The potential implications are significant given the large number of opioid-treated patients receiving Z-drugs.


Identification and characterization of new impurities in zopiclone tablets by LC-QTOF-MS

Xing Han, Fang-Jie Cheng, Bin Di, Hui Xu, Min Song, Tai-Jun Hang, Yu-Ting Lu
PMID: 33831736   DOI: 10.1016/j.jpba.2021.114056

Abstract

Zopiclone, a non-benzodiazepine hypnotic, is the first-line treatment for insomnia. The quality and stability of zopiclone tablets directly affects its efficacy and safety. However, the impurity investigation in zopiclone tablets remain incomplete. In this study, the accelerated and long-term stabilities of zopiclone tablets, as well as the stability characteristics under thermal and photolytic conditions were evaluated according to the ICH guidelines. In addition, a sensitive and specific LC-QTOF-MS method was developed for the separation and identification of all the impurities in zopiclone tablets and its stability test samples. Nine impurities were found in the test samples, five among them have not been reported before. Based on the accurate mass and elemental compositions of the parent and product ions obtained, the structures of all the detected impurities were identified. Combined with the formulation composition analysis and stability studies, the origins and the formation mechanisms of these impurities were elucidated. The obtained results are useful for the establishment of the optimum formulation, storage condition, manufacturing processes and quality control of zopiclone tablets.


A comparison of driving related skills impaired by ethanol and zopiclone

Gudrun Høiseth, Knut Hjelmeland, Jørg Mørland
PMID: 33320019   DOI: 10.1080/15389588.2020.1849643

Abstract

Ethanol and zopiclone are both sedating drugs that impair traffic relevant skills, but that show vast differences in epidemiological traffic risk. One explanation for this could be that they impair various kinds of skills differently, but this is less previously studied. The aim of this study was to compare effects of zopiclone and ethanol on a large battery of computerized psychomotor and cognitive tests according to different test classifications.
Ethanol (50 grams), zopiclone 5 mg, zopiclone 10 mg or placebo was administered in a randomized trial with a cross-over design. Blood was sampled nine times after administration and analyzed for zopiclone and ethanol using fully validated methods. The computerized tests Connors Continuous Performance Test (CPT), Stockings of Cambridge (SOC) and choice reaction time (CRT) was performed at baseline and after administration. The three tests yielded fifteen different test components, which were categorized according to the three well-known behavior levels (automative behavior, control behavior and executive planning). Secondly, they were categorized into tests measuring "reaction time", "impulsivity" and "attention/cognition".
On all tests belonging to behavior level 1 and on all tests measuring "reaction time", more subjects were impaired by zopiclone than ethanol. On all tests measuring "impulsivity", more subjects were impaired by ethanol than zopiclone.
Zopiclone and ethanol both lead to impairment, but have a different profile on what kind of tests and neurocognitive functions they mostly impair. This could be important in the understanding of the differences in traffic risk connected to these two drugs.


Case report of acute liver injury caused by the eszopiclone in a patient with chronic liver disease

Tong Wu, Ge Yu, Zhaoxia Li, Guijie Xin
PMID: 34160387   DOI: 10.1097/MD.0000000000026243

Abstract

Eszopiclone, sold under the brand name Lunesta, is a new type of non-benzodiazepine hypnotic. Eszopiclone is a zopiclone dextrorotation, which is classified as a cyclopyrrolone. It functions by binding gamma-aminobutyric acid (GABA) receptors. Compared with benzodiazepines hypnotics, eszopiclone has higher selectivity for certain subunits of the GABA(A) receptor. So far, there are no reports about the elevation of serum enzymes or severe liver injury caused by eszopiclone. Here, we present a case report of acute liver injury following eszopiclone treatment in a patient with chronic hepatitis B virus (HBV).
The patient was a 53-year-old female with a 36-year history of positive HBV markers. Due to poor sleep, the patient took trazodone hydrochloride orally for 1 year. After hospital admission for positive hepatitis B pathogenic markers, abdominal distension, fatigue, and aggravation, she was treated with eszopiclone under the guidance of the mental health department.
Her transaminase levels increased abnormally after eszopiclone treatment and rapidly decreased after drug withdrawal. This was determined to be an acute liver injury event. liver-protecting treatment was maintained. Considering the patient's anxiety and depression, the patient's family members refused a liver biopsy.
Transaminase levels decreased rapidly within one week, and the patient continued to take trazodone hydrochloride after discharge. No adverse events occurred in the follow-up period.
Sleep disorders are more common in patients with chronic diseases, especially patients with chronic liver disease. Recently, it has become common for patients with hepatitis B and C to use antidepressants along with antiviral treatment. Patients with chronic hepatitis B or C may have a threefold risk of liver dysfunction after receiving antituberculosis treatment.[1,2] A proinflammatory environment induced by actively replicating the hepatitis virus may alter the detoxication process and increase drug toxicity.[3] At this time, the safety of other drugs should be reevaluated. Although hepatitis and liver injury are listed as rare adverse reactions of eszopiclone, this case is the first to report the eszopiclone-involved acute liver injury.


Enantioselective separation of zopiclone on immobilized polysaccharide chiral stationary phase by HPLC: Method development and validation

Oleksandr Kozlov, Daniela Záhoráková, Taťána Gondová
PMID: 32846404   DOI: 10.1016/j.jpba.2020.113549

Abstract

New, sensitive and rapid chiral HPLC method for enantioseparation and determination of widely used hypnotic drug, zopiclone, was developed. Enantioseparation was achieved on the immobilized amylose based Lux i-Amylose 1 column in polar organic mode in less than 7 min. The effects of the mobile phase composition, type and content of major components as well as acid/base ratio and column temperature on the retention and enantioseparation were investigated. The mobile phase consisted of acetonitril and methanol with small addition of triethylamine and acetic acid with a flow rate of 1 mL min
. Calibration curves of both zopiclone enantiomers were linear over the concentration range of 5-125 μg mL
. The limits of detection and quantification for (R)-zopiclone were 5 and 15 ng mL
and for (S)-zopiclone were 7 and 21 ng mL
, respectively. It was demonstrated that the proposed method was selective, precise and robust. Finally, the validated method was applied to the determination of zopiclone enantiomers in the commercial tablets.


Are Seniors Dependent on Benzodiazepines? A National Clinical Survey of Substance Use Disorder

Caroline Victorri-Vigneau, Edouard-Jules Laforgue, Marie Grall-Bronnec, Morgane Guillou-Landreat, Morgane Rousselet, Marylène Guerlais, FAN-Network, Fanny Feuillet, Pascale Jolliet
PMID: 32860424   DOI: 10.1002/cpt.2025

Abstract

Benzodiazepines and Z-drugs, zolpidem and zopiclone, (BZD/Z) are used longer than recommended in the elderly population. However, to date, very few attempts have been made to evaluate dependence on BDZ/Z among the elderly population. We conducted a national multicentric observational prospective study aimed at evaluating the prevalence of and risk factors for dependence among elderly adults. Patients aged 65 or older who were treated with BZD/Z for at least 3 months were evaluated through clinical interviews that conformed to official Diagnostic and Statistical Manual of Mental Disorders (DSM) dependence criteria. Among the 1,024 patients included in the survey, 442 of 976 (45.3%) met the dependence criteria. In the multivariate logistic regression model, dependent patients were categorized as follows: younger (odds ratio (OR) = 0.97), living mostly alone (OR = 1.45), showing psychiatric problems (OR = 2.22), having additional treatments (other than BZD/Z; OR = 1.37), having long-lasting treatment (OR = 1.04), exhibiting significant relationship difficulties (OR = 1.96), committing transgressional behaviors to procure BZD/Z (OR = 2.70), and wanting to stop their consumption of BZD/Z (OR = 7.60). A latent class analysis, which was applied to sort out subgroups within dependent patients, identified two profiles according to the prevalence of dependence items: profile 1 (73%), "withdrawal syndrome when BZD/Z is stopped" (100%) and "previous unsuccessful attempts to stop consumption" (82%); and profile 2 (27%), "tolerance" (76%) and "intake in larger amounts or over a longer period than intended" (86%). BZD/Z dependence is frequent in the elderly population, and among dependent patients, we found two profiles corresponding to positive and negative conditioning of the psychoactive effects of BZD/Z. This study is registered as
.


Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction

Szabolcs Sofalvi, Eric S Lavins, Claire K Kaspar, Haley M Michel, Christie L Mitchell-Mata, Marilyn A Huestis, Luigino G Apollonio
PMID: 32808043   DOI: 10.1093/jat/bkaa072

Abstract

An analytical method for the detection of 40 benzodiazepines, (±)-zopiclone, zaleplon and zolpidem in blood and urine by solid-phase extraction liquid chromatography-tandem mass spectrometry was developed and validated. Twenty-nine of 43 analytes were quantified in 0.5 mL whole blood for investigating postmortem, drug-facilitated sexual assault (DFSA) and driving under the influence of drugs cases (DUID). The four different dynamic ranges of the seven-point, linear, 1/x weighted calibration curves with lower limits of quantification of 2, 5, 10 and 20 μg/L across the analytes encompassed the majority of our casework encountered in postmortem, DFSA and DUID samples. Reference materials were available for all analytes except α-hydroxyflualprazolam, a hydroxylated metabolite of flualprazolam. The fragmentation of α-hydroxyflualprazolam was predicted from the fragmentation pattern of α-hydroxyalprazolam, and the appropriate transitions were added to the method to enable monitoring for this analyte. Urine samples were hydrolyzed at 55°C for 30 min with a genetically modified β-glucuronidase enzyme, which resulted in >95% efficiency measured by oxazepam glucuronide. Extensive sample preparation included combining osmotic lysing and protein precipitation with methanol/acetonitrile mixture followed by freezing and centrifugation resulted in exceptionally high signal-to-noise ratios. Bias and between-and within-day imprecision for quality controls (QCs) were all within ±15%, except for clonazolam and etizolam that were within ±20%. All 29 of the 43 analytes tested for QC performance met quantitative reporting criteria within the dynamic ranges of the calibration curves, and 14 analytes, present only in the calibrator solution, were qualitatively reported. Twenty-five analytes met all quantitative reporting criteria including dilution integrity. The ability to analyze quantitative blood and qualitative urine samples in the same batch is one of the most useful elements of this procedure. This sensitive, specific and robust analytical method was routinely employed in the analysis of >300 samples in our laboratory over the last 6 months.


Impact of Secured Prescription Implementation for Zolpidem on Hypnotics Use in France: A Time-Series Analysis on National Data

Nicolas Rousselot, Antoine Pariente, Yohann Mansiaux, Caroline Victorri-Vigneau
PMID: 32661036   DOI: 10.1370/afm.2556

Abstract

We evaluated the impact of the implementation of a requirement that zolpidem prescriptions be obtained via secured forms (April 2017) on zolpidem and other hypnotics use in France. We conducted a time-series analysis on data from the French national health care system, from January 1, 2015 to January 3, 2018, for all reimbursed hypnotics. An important and immediate decrease in zolpidem use (-161,873 defined daily doses [DDD]/month; -215,425 to -108,323) was evidenced, with a concomitant raise in zopiclone use (+64,871; +26,925 to +102,817). These findings suggest that the change in zolpidem prescribing policies was effective, but has resulted in a shift from zolpidem to zopiclone. Further interventions are needed to decrease hypnotics' overuse in France.


Assessing sleep-wake survival dynamics in relation to sleep quality in a placebo-controlled pharmacological intervention study with people with insomnia and healthy controls

Lieke W A Hermans, Marta Regis, Pedro Fonseca, Sebastiaan Overeem, Tim R M Leufkens, Annemiek Vermeeren, Merel M van Gilst
PMID: 32939597   DOI: 10.1007/s00213-020-05660-3

Abstract

The mechanisms underlying impaired sleep quality in insomnia are not fully known, but an important role for sleep fragmentation has been proposed.
The aim of this study is to explore potential mechanisms of sleep fragmentation influencing alterations of perceived sleep quality.
We analyzed polysomnography (PSG) recordings from a double-blind crossover study with zopiclone 7.5 mg and placebo, in elderly participants with insomnia complaints and age-matched healthy controls. We compared survival dynamics of sleep and wake across group and treatment. Subsequently, we used a previously proposed model to estimate the amount of sleep onset latency (SOL) misperception from PSG-defined sleep fragmentation. Self-reported and model-estimated amount of SOL misperception were compared across group and treatment, as well as model prediction errors.
In the zopiclone night, the average segment length of NREM sleep was increased (group F = 1.16, p = 0.32; treatment F = 8.89, p < 0.01; group x treatment F = 0.44, p = 0.65), while the segment length of wake was decreased (group F = 1.48, p = 0.23; treatment F = 11.49, p < 0.01; group x treatment F = 0.36, p = 0.70). The self-reported and model-estimated amount of SOL misperception were lower during the zopiclone night (self-reported group F = 6.08, p < 0.01, treatment F = 10.8, p < 0.01, group x treatment F = 2.49, p = 0.09; model-estimated F = 1.70, p = 0.19, treatment F = 16.1, p < 0.001, group x treatment F = 0.60, p = 0.55). The prediction error was not altered (group F = 1.62, p = 0.20; treatment F = 0.20, p = 0.65; group x treatment F = 1.01, p = 0.37).
Impaired subjective sleep quality is associated with decreased NREM stability, together with increased stability of wake. Furthermore, we conclude that zopiclone-induced changes in SOL misperception can be largely attributed to predictable changes of sleep architecture.


Adverse effects of Z-drugs for sleep disturbance in people living with dementia: a population-based cohort study

Kathryn Richardson, Yoon K Loke, Chris Fox, Ian Maidment, Robert Howard, Nicholas Steel, Antony Arthur, Penelope J Boyd, Clare Aldus, Clive Ballard, George M Savva
PMID: 33228664   DOI: 10.1186/s12916-020-01821-5

Abstract

Sleep disturbance is common in dementia and often treated with Z-drugs (zopiclone, zaleplon, and zolpidem). While some observational studies suggest that Z-drugs are associated with adverse events such as falls and fracture risks in older people, this has not been studied in dementia.
We used data from 27,090 patients diagnosed with dementia between January 2000 and March 2016 from the Clinical Practice Research Datalink linked to Hospital Episodes Statistics data in England. We compared adverse events for 3532 patients newly prescribed Z-drugs by time-varying dosage to (1) 1833 non-sedative-users with sleep disturbance; (2) 10,214 non-sedative-users with proximal GP consultation matched on age, sex, and antipsychotic use; and (3) 5172 patients newly prescribed benzodiazepines. We defined higher dose Z-drugs and benzodiazepines as prescriptions equivalent to ≥ 7.5 mg zopiclone or > 5 mg diazepam daily. Cox regression was used to estimate hazard ratios (HRs) for incident fracture, hip fracture, fall, mortality, acute bacterial infection, ischaemic stroke/transient ischaemic attack, and venous thromboembolism over a 2-year follow-up, adjusted for demographic- and health-related covariates.
The mean (SD) age of patients was 83 (7.7) years, and 16,802 (62%) were women. Of 3532 patients prescribed Z-drugs, 584 (17%) were initiated at higher doses. For patients prescribed higher dose Z-drugs relative to non-users with sleep disturbance, the HRs (95% confidence interval) for fractures, hip fractures, falls, and ischaemic stroke were 1.67 (1.13-2.46), 1.96 (1.16-3.31), 1.33 (1.06-1.66), and 1.88 (1.14-3.10), respectively. We observed similar associations when compared to non-sedative-users with proximal GP consultation. Minimal or inconsistent excess risks were observed at ≤ 3.75 mg zopiclone or equivalent daily, and for mortality, infection, and venous thromboembolism. We observed no differences in adverse events for Z-drugs compared to benzodiazepines, except lower mortality rates with Z-drugs (HR [95% confidence interval] of 0.73 [0.64-0.83]).
Higher dose Z-drug use in dementia is associated with increased fracture and stroke risks, similar or greater to that for higher dose benzodiazepines. Higher dose Z-drugs should be avoided, if possible, in people living with dementia, and non-pharmacological alternatives preferentially considered. Prescriptions for higher dose Z-drugs in dementia should be regularly reviewed.
ENCePP e-register of studies, EUPAS18006.


Explore Compound Types